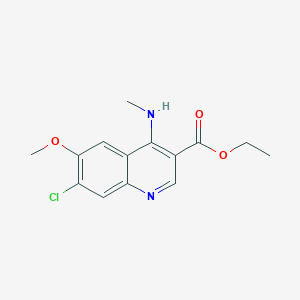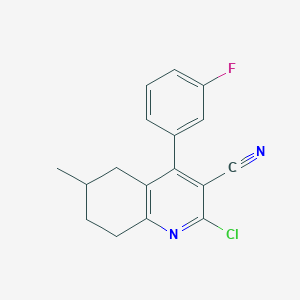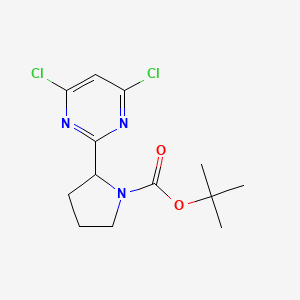![molecular formula C16H9ClN2O2 B11831937 3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one CAS No. 293740-39-3](/img/structure/B11831937.png)
3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one is a heterocyclic compound that combines the structural features of benzimidazole and chromenone. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one can be achieved through a one-pot, three-component reaction. This involves the reaction of 2-(1H-Benzo[d]imidazol-2-yl)acetonitrile with aromatic aldehydes and 5,5-dimethylcyclohexane-1,3-dione. The reaction is typically carried out in the presence of a catalyst such as acetic acid, which serves as both the reaction medium and the Brønsted acid catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This compound may also induce apoptosis in cancer cells by generating reactive oxygen species and altering mitochondrial potential .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine: Similar structure with a different heterocyclic moiety.
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Another compound with a benzimidazole and a quinoline moiety.
Uniqueness
3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one is unique due to its combination of benzimidazole and chromenone structures, which confer distinct biological activities. Its chloro substituent also allows for further functionalization, making it a versatile compound for various applications .
Properties
CAS No. |
293740-39-3 |
|---|---|
Molecular Formula |
C16H9ClN2O2 |
Molecular Weight |
296.71 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-chlorochromen-4-one |
InChI |
InChI=1S/C16H9ClN2O2/c17-9-5-6-14-10(7-9)15(20)11(8-21-14)16-18-12-3-1-2-4-13(12)19-16/h1-8H,(H,18,19) |
InChI Key |
RGRGDHLODJPCDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=COC4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine](/img/structure/B11831854.png)
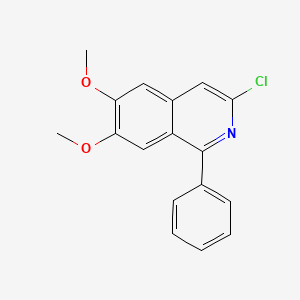
![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11831862.png)
![3-Phenyl-7-pivaloyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B11831865.png)
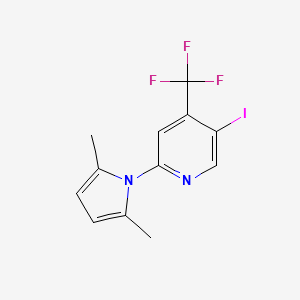
![(4aR,7R,8S,8aR)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831897.png)
![2-amino-9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B11831900.png)
![3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11831914.png)
![(1r,4r)-4-((1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)cyclohexanol](/img/structure/B11831915.png)
![[(4Z)-cyclooct-4-en-1-yl] N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate](/img/structure/B11831920.png)

